molecular formula C8H11N5O3S B2363641 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide CAS No. 2309568-56-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide

Cat. No.: B2363641
CAS No.: 2309568-56-5
M. Wt: 257.27
InChI Key: DKDOAGSQCJSYCU-UHFFFAOYSA-N
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Description

“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide” is a compound that has been of interest to scientists due to its potential applications in various fields of research and industry. It belongs to the class of organic compounds known as phenylpyridazines .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Scientific Research Applications

Herbicidal Activity

Compounds related to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide exhibit significant herbicidal activity. Research has shown that certain substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrate excellent herbicidal efficacy across a broad spectrum of vegetation at low application rates. These findings are pivotal for the development of new herbicides with potentially lower environmental impact and enhanced specificity (Moran, 2003).

Anti-Asthmatic Properties

In the realm of pharmaceutical applications, derivatives of the triazolopyridazine family, including those structurally similar to this compound, have been studied for their anti-asthmatic activities. Notably, a series of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides were synthesized and evaluated for their effectiveness in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among these, certain compounds demonstrated potent anti-asthmatic activity, indicating potential for the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).

Acetohydroxyacid Synthase Inhibition for Herbicidal Application

Another significant application of compounds similar to this compound is as acetohydroxyacid synthase (AHAS) inhibitors, a class of herbicides. A specific compound, identified as Y6610, showed high herbicidal activity and a faster degradation rate in soil compared to its analogs. Y6610 demonstrated potent in vivo post-emergent herbicidal activity against broad-leaf weeds and was found safe for rice, maize, and wheat, with a notable faster degradation in soil, highlighting its potential as an environmentally friendly herbicide candidate (Chen et al., 2009).

Anticancer Activity through PI3K Inhibition

Furthermore, certain derivatives exhibit notable anticancer effects through the inhibition of PI3Ks. Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea resulted in compounds with potent antiproliferative activities against human cancer cell lines. These compounds were found to retain their inhibitory activity against PI3Ks and mTOR while significantly reducing acute oral toxicity. This suggests their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Antimicrobial Activity

Lastly, the synthesis of novel bis-[4-methoxy-3-(6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazin-3-yl)phenyl]methanes and bis-[(triazolo[3,4-b]thiadiazipin-3-yl)phenyl]methanes has been reported to exhibit potent antibacterial and antifungal activities against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Srinivas, 2016).

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3S/c1-16-8-4-3-6-10-11-7(13(6)12-8)5-9-17(2,14)15/h3-4,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDOAGSQCJSYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNS(=O)(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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